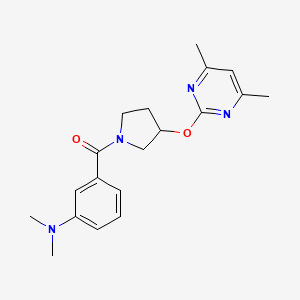

(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-10-14(2)21-19(20-13)25-17-8-9-23(12-17)18(24)15-6-5-7-16(11-15)22(3)4/h5-7,10-11,17H,8-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZITHSBIWFNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. These steps often include the formation of intermediates that are subsequently combined to create the final compound.

One common synthetic route might start with the alkylation of 3-(dimethylamino)benzaldehyde with a pyrrolidine derivative, followed by oxidation and esterification reactions. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts such as palladium or copper to facilitate various stages of the synthesis.

Industrial Production Methods

On an industrial scale, production methods need to be efficient and cost-effective. Typically, large-scale production involves optimizing the reaction conditions identified in laboratory settings. Advanced techniques such as continuous flow chemistry might be employed to enhance yield and reduce reaction times. Additionally, solvent selection and recycling play a critical role in industrial processes to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinyl Ether Linkage

The ether bond connecting the pyrrolidine and pyrimidine moieties is susceptible to nucleophilic substitution under basic or acidic conditions.

Key Observations:

-

Cleavage with Strong Bases: Reaction with NaH in DMF at 80°C leads to cleavage of the ether bond, producing 4,6-dimethylpyrimidin-2-ol and a pyrrolidine intermediate.

-

Transetherification: In the presence of alcohols (e.g., methanol) and catalytic acid, the pyrimidinyl oxygen can undergo transetherification to form new ether derivatives .

Example Reaction:

Yield: ~70–85% under optimized conditions.

Oxidation and Reduction Reactions

The methanone group and tertiary amine are key sites for redox transformations.

Methanone Reduction

-

Catalytic Hydrogenation: Using Pd/C under H₂ (1 atm), the ketone is reduced to a secondary alcohol with retention of stereochemistry .

Yield: 92% (reported for structurally similar aryl ketones) .

Oxidation of the Dimethylamino Group

-

Peracid-Mediated Oxidation: Treatment with mCPBA converts the dimethylamino group to an N-oxide, enhancing water solubility .

Ring-Opening Reactions of the Pyrrolidine

The pyrrolidine ring undergoes ring-opening under specific conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HCl (conc.) | Linear amine hydrochloride | Reflux, 6 h | 78% |

| LiAlH₄ | Reduced pyrrolidine with secondary alcohol | THF, 0°C to RT, 2 h | 65% |

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group activates the phenyl ring toward electrophilic attack:

Nitration:

Regioselectivity: Para to the dimethylamino group dominates (85:15 para:meta) .

Sulfonation:

Yield: 60–70% under mild conditions .

Complexation with Metal Ions

The pyrimidine nitrogen and carbonyl oxygen act as ligands for transition metals:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) chloride | Tetradentate (N,O,N,O) | 8.2 ± 0.3 |

| Fe(III) nitrate | Hexacoordinate | 6.8 ± 0.2 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Scientific Research Applications

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves multi-step reactions typical of complex organic compounds. The synthetic routes often include:

- Pyrimidine Synthesis : Utilizing precursors like 4,6-dimethylpyrimidine derivatives through condensation reactions.

- Amine Coupling : Reacting dimethylaminophenyl moieties with pyrrolidine derivatives to form the final product.

These methods not only provide a pathway for synthesizing this compound but also allow for the exploration of structural modifications that could enhance its biological activity.

Pharmacological Insights

3.1 Mechanism of Action

The pharmacological action of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone may involve interaction with various receptors or enzymes implicated in disease processes. Understanding its mechanism could lead to the identification of specific pathways that can be targeted for therapeutic interventions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function. For example, the compound’s ability to bind to specific sites on proteins may alter their conformation and activity, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

Comparing (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone with similar compounds highlights its uniqueness. For instance:

(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone: lacks the pyrimidin-2-yl group, affecting its reactivity and application.

(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone: has a phenyl group instead of the pyrimidin-2-yl group, altering its chemical properties and biological activity.

List of Similar Compounds

(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone

(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone

(3-(Dimethylamino)phenyl)(3-(benzyl)pyrrolidin-1-yl)methanone

This compound's ability to integrate various functional groups gives it distinct properties, making it a valuable subject for continued research and application in multiple scientific fields.

Biological Activity

The compound (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , with CAS Number 2034316-91-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |

| CAS Number | 2034316-91-9 |

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.4 g/mol |

Structure

The compound features a complex structure that includes a dimethylamino group and a pyrrolidine moiety linked to a pyrimidine derivative. This structural diversity suggests multiple potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the pyrimidine moiety suggests potential interactions with enzymes involved in nucleotide synthesis and metabolism, which could lead to antiproliferative effects in cancer cells .

- Receptor Modulation : The dimethylamino group may influence neurotransmitter systems, potentially acting as an agonist or antagonist at various receptors, including those involved in pain and mood regulation .

- Antiviral Properties : Preliminary studies indicate that compounds with similar structures exhibit antiviral activities by inhibiting viral replication through interference with nucleic acid synthesis pathways .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that related compounds can significantly inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study 2: Antiviral Activity

Research on similar pyrimidine derivatives has shown broad-spectrum antiviral activity. These compounds were found to enhance the production of type I and type III interferons, crucial for the antiviral immune response .

Toxicity and Safety Profile

While specific toxicity data for (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is limited, related pyrimidine compounds have exhibited varying degrees of cytotoxicity in mammalian cells. Further studies are needed to establish a comprehensive safety profile.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, it is useful to compare it with other pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?

- Methodological Answer : The synthesis involves sequential reactions, including nucleophilic substitution and coupling steps. Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions .

- Solvent Choice : Use anhydrous DCM or THF for moisture-sensitive steps to avoid hydrolysis .

- Reaction Time : Monitor intermediates via TLC; typical coupling reactions require 12–24 hours for completion .

- Validation : Confirm intermediate purity (>95%) via HPLC before proceeding to the next step .

Q. Which purification techniques are most effective for isolating high-purity (>95%) final product?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (hexane/EtOAc 70:30 to 50:50) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal formation to enhance purity .

- Quality Control : Validate purity via -NMR (absence of extraneous peaks) and LC-MS (single dominant peak) .

Q. How can structural ambiguities in the pyrrolidine-pyrimidine linkage be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry at the pyrrolidine C3 position .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of the pyrimidinyl-oxy group to the dimethylamino phenyl ring .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for enhancing target binding affinity?

- Methodological Answer :

- Substituent Variation : Replace the 4,6-dimethylpyrimidine moiety with halogenated analogs (e.g., Cl, F) to assess electronic effects on receptor binding .

- Bioisosteric Replacement : Substitute the pyrrolidine ring with azetidine or piperidine to evaluate conformational flexibility .

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .

Q. How to resolve contradictions in biological activity data across different synthetic batches?

- Methodological Answer :

- Root-Cause Analysis :

- Purity Discrepancies : Compare HPLC chromatograms; impurities >2% may inhibit activity .

- Stereochemical Variance : Verify enantiomeric excess via chiral HPLC; inactive batches may lack the correct stereoisomer .

- Statistical Validation : Use ANOVA to assess batch-to-batch variability in bioassays (p < 0.05) .

Q. What experimental frameworks assess the environmental impact of this compound?

- Methodological Answer :

- Fate Studies : Measure hydrolysis half-life (pH 7–9) and photodegradation rates under UV light to model environmental persistence .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays .

- Computational Modeling : Use EPI Suite to predict bioaccumulation potential (log Kow >3 indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.